molecular formula C13H15N3O4S B2957687 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340859-13-3

2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2957687
CAS RN: 1340859-13-3
M. Wt: 309.34
InChI Key: VTLTWHBMTFVPRF-UHFFFAOYSA-N
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Description

“2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide” is a versatile chemical compound used in diverse scientific research. Its applications range from drug discovery to material synthesis, owing to its unique properties and interactions . The compound has a molecular weight of 309.34 .

Scientific Research Applications

Photopolymerization Monitoring

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives: , which are structurally similar to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, have been studied for their applicability as fluorescent molecular sensors . These derivatives are used for monitoring photopolymerization processes, such as free-radical, thiol-ene, and cationic polymerization . They also serve as long-wavelength co-initiators for diphenyliodonium salts initiators, enhancing the photopolymerization process .

Drug Synthesis Building Blocks

Compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide are potential building blocks for synthesizing new bioactive molecules. Research has explored their use in creating novel N-heterocyclic carbenes, which are valuable in medicinal chemistry for developing new therapeutic agents.

Suzuki–Miyaura Coupling

In the field of chemistry, boron reagents are crucial for Suzuki–Miyaura coupling, a widely-applied carbon–carbon bond-forming reaction. While not directly mentioned, compounds with similar structures to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide may be used as substrates or ligands in these reactions due to their stability and functional group tolerance .

Pharmacological Applications

Piperidine derivatives, which share structural features with 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide, are significant in drug design. They are present in various pharmaceuticals and play a role in the discovery and biological evaluation of potential drugs, including kinase inhibitors like Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Materials Science

In materials science, the molecular structure of compounds like 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide can influence the development of new materials. Their properties, such as solubility and reactivity, can be tailored for specific applications in creating advanced materials .

Environmental Science

The environmental impact of chemical processes is a growing concern. Compounds structurally related to 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide might be involved in environmentally benign reactions, such as the Suzuki–Miyaura coupling, which requires stable and non-toxic reagents .

properties

IUPAC Name

2-(3,4-dimethoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-19-10-6-5-9(8-11(10)20-2)16-13-12(21(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLTWHBMTFVPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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